5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one
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Overview
Description
5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
The synthesis of 5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one typically involves the reaction of 5-amino-1-phenyl-1H-pyrazol-3-one with diazonium salts derived from 3-methoxyaniline. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other azo dyes such as 4-[(4-nitrophenyl)diazenyl]aniline and 4-[(2-hydroxyphenyl)diazenyl]benzenesulfonic acid. Compared to these compounds, 5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-9-5-6-11(10-13)18-19-14-15(17)20-21(16(14)22)12-7-3-2-4-8-12/h2-10,20H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIHWBBVDEWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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